Lithium naphthalenide
CAS No.: 14474-59-0
Cat. No.: VC14161181
Molecular Formula: C10H7Li
Molecular Weight: 134.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14474-59-0 |
|---|---|
| Molecular Formula | C10H7Li |
| Molecular Weight | 134.1 g/mol |
| IUPAC Name | lithium;1H-naphthalen-1-ide |
| Standard InChI | InChI=1S/C10H7.Li/c1-2-6-10-8-4-3-7-9(10)5-1;/h1-7H;/q-1;+1 |
| Standard InChI Key | GQNMAZUQZDEAFI-UHFFFAOYSA-N |
| Canonical SMILES | [Li+].C1=CC=C2[C-]=CC=CC2=C1 |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
X-ray crystallographic studies reveal that lithium naphthalenide forms solvated structures where lithium cations coordinate with ether solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) . The naphthalene radical anion exhibits distinct bond-length alterations compared to neutral naphthalene:
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Outer C–C bonds contract by 3 pm
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Inner C–C bonds elongate by 2–3 pm
This structural distortion arises from electron occupation of the antibonding π* orbitals, weakening the aromatic system while enhancing reducibility.
Spectroscopic Signatures
The compound’s electronic structure manifests through:
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UV-Vis spectrum: Strong absorptions at 463 nm (ε ≈ 4,000 M⁻¹cm⁻¹) and 735 nm (ε ≈ 2,500 M⁻¹cm⁻¹)
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EPR signal: Single peak at g = 2.0, confirming the presence of unpaired electrons
Synthesis and Stabilization
Preparation Methods
Lithium naphthalenide is typically synthesized via three approaches:
The sonochemical method reduces reaction time to <2 hours while maintaining high purity . In non-polar media, initiator concentrations reach 0.15–0.30 M, enabling large-scale polymerizations .
Stability Considerations
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Decomposition pathways:
Reactivity and Mechanistic Insights
Redox Behavior
As a single-electron transfer (SET) agent, lithium naphthalenide participates in two key processes:
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Radical anion formation:
Substrate + e⁻ → Substrate˙⁻ (rate-determining step) -
Proton abstraction:
Substrate˙⁻ + H⁺ → Product (acid-dependent)
The reduction potential (−2.5 V) allows cleavage of bonds with dissociation energies up to 400 kJ/mol, including C–O, C–S, and C–X (X=Cl, Br) .
Solvent Effects on Reactivity
| Solvent | Dielectric Constant | Initiation Rate (×10³ M⁻¹s⁻¹) | Polymer Dispersity (Đ) |
|---|---|---|---|
| Benzene | 2.3 | 1.2 ± 0.3 | 1.05–1.08 |
| THF | 7.6 | 8.9 ± 1.1 | 1.10–1.15 |
| DME | 7.2 | 6.3 ± 0.7 | 1.07–1.12 |
Low-polarity solvents favor tighter ion pairing, slowing electron transfer but improving stereocontrol . THF increases reactivity at the cost of broader molecular weight distributions .
Applications in Polymer Science
Anionic Polymerization
Lithium naphthalenide initiates living polymerizations of:
Key advantages include:
Block Copolymer Synthesis
Sequential monomer addition yields architecturally precise polymers:
Organic Transformations
Reductive Cleavages
Carbon–Heteroatom Bond Formation
Tandem Reactions
A representative cascade process:
Industrial and Environmental Considerations
Scalability Challenges
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Lithium metal handling requires inert atmosphere (<1 ppm O₂)
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Solvent recovery costs: $12–15/kg for THF vs. $3–5/kg for benzene
Waste Stream Management
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Spent reagent treatment:
Emerging Research Directions
Photoredox Applications
Recent studies exploit lithium naphthalenide’s visible-light absorption for:
Heterogeneous Catalysis
Supporting lithium naphthalenide on mesoporous silica (SBA-15) enhances:
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